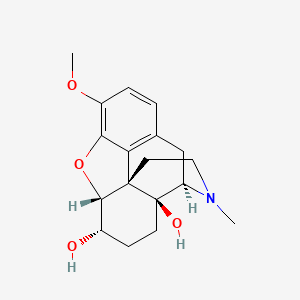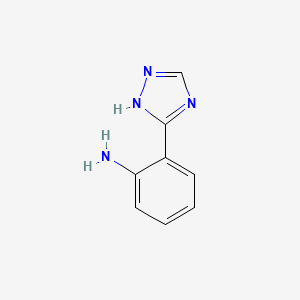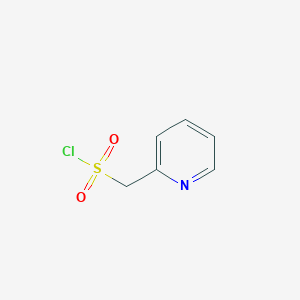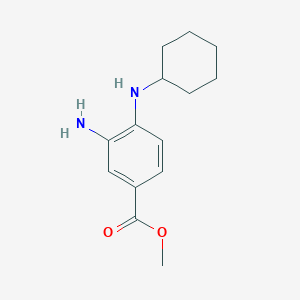
6alpha-Oxycodol
説明
6alpha-Oxycodol is an analytical reference material categorized as an opioid . It is a metabolite of oxycodone . The formal name of 6alpha-Oxycodol is 4,5α-epoxy-3-methoxy-17-methyl-morphinan-6α,14-diol .
Molecular Structure Analysis
The molecular formula of 6alpha-Oxycodol is C18H23NO4 . The InChI code is InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12 (22-2)15 (14)23-16 (17)11 (20)5-6-18 (17,21)13 (19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13+,16-,17-,18+/m0/s1 . The SMILES structure is CN1[C@H]2[C@@]3(O)[C@]4(CC1)C@=CC=C5OC)([H])C@@HCC3 .Physical And Chemical Properties Analysis
The molecular formula of 6alpha-Oxycodol is C18H23NO4 . The molecular weight is 317.4 . The compound is a neat solid . It has a solubility of 20 mg/ml in DMF, 0.5 mg/ml in DMF:PBS (pH 7.2) (1:1), and 10 mg/ml in DMSO .科学的研究の応用
Analytical Reference Material
6alpha-Oxycodol is used as an analytical reference material . This means it can be used in laboratories to calibrate testing equipment, validate testing methods, and ensure the accuracy of test results .
Metabolite of Oxycodone
6alpha-Oxycodol is structurally similar to known opioids and is a metabolite of oxycodone . This suggests it could be used in research related to opioid use and its effects .
Opioid Use Disorder Treatment
There is research suggesting that 6alpha-Oxycodol could potentially be used in the treatment of opioid use disorder . A pilot study of a smartphone application designed to support treatment with medications for opioid use disorder showed promising results .
Pain Management
As a metabolite of oxycodone, 6alpha-Oxycodol could potentially be used in research related to pain management . Oxycodone is a powerful pain reliever, and understanding its metabolites could help researchers develop more effective pain management strategies .
Drug Interaction Studies
Research on 6alpha-Oxycodol could also contribute to our understanding of drug interactions, particularly those involving cytochrome P450 (CYP) 3A inducers and inhibitors . This could help improve patient safety and treatment effectiveness .
Special Population Studies
Studies on 6alpha-Oxycodol could provide valuable data on its effects in special populations, such as neonates, children, pregnant and lactating women, and the elderly . This could help ensure these populations receive safe and effective treatment .
作用機序
Target of Action
6alpha-Oxycodol, also known as Dihydrooxycodone, is a semi-synthetic opioid . Its primary target is the μ-opioid receptor (MOR) . MORs are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They are primarily found in the central nervous system and are involved in pain regulation .
Mode of Action
As a highly selective full agonist of the MOR , 6alpha-Oxycodol binds to these receptors and triggers a series of intracellular events. This leads to the inhibition of adenylate cyclase, decreasing the concentration of cyclic adenosine monophosphate (cAMP) within the cell. The decrease in cAMP levels results in the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels. This hyperpolarizes the cell membrane potential and reduces neuronal excitability, thereby producing analgesic effects .
Biochemical Pathways
The biochemical pathways affected by 6alpha-Oxycodol involve the conversion of the compound into active metabolites. Oxycodone can be 6-keto-reduced to alpha and beta oxycodol . These metabolites, along with noroxycodone, oxymorphone, and noroxymorphone, can all be conjugated before elimination .
Pharmacokinetics
6alpha-Oxycodol exhibits a complex pharmacokinetic profile. It is 38–45% protein-bound, mainly to albumin . The compound and its metabolites are excreted primarily via the kidney: oxycodone 9–11%, noroxycodone 23%, oxymorphone 10%, noroxymorphone 14%, reduced metabolites ≤18% . There is extensive between-subject variation in the pharmacokinetics of oxycodone in preterm neonates and newborns, and their hepatic clearance (CL) is low and volume of distribution large. In elderly individuals, oxycodone CL is slightly lower and volume of distribution is slightly smaller compared with young adults .
Result of Action
The molecular and cellular effects of 6alpha-Oxycodol’s action are primarily related to its analgesic properties. By binding to MORs and triggering a series of intracellular events, 6alpha-Oxycodol reduces neuronal excitability, which in turn leads to its analgesic effects .
Action Environment
The action, efficacy, and stability of 6alpha-Oxycodol can be influenced by various environmental factors. For instance, the presence of cytochrome P450 (CYP) 3A inducers and inhibitors and/or CYP2D6 inhibitors can substantially affect the pharmacokinetics and pharmacodynamics of oxycodone . These interactions must be taken into account in patients using, starting, or discontinuing CYP3A inducer(s) or inhibitor(s) with/without CYP2D6 inhibitor(s) during oxycodone treatment .
特性
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13+,16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTAJTFGGUDLRH-QMVVXIJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222115 | |
| Record name | 14-Hydroxydihydrocodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha-Oxycodol | |
CAS RN |
7183-69-9 | |
| Record name | 6α-Oxycodol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7183-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6alpha-Oxycodol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007183699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-Hydroxydihydrocodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7183-69-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6.ALPHA.-OXYCODOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75CDM1Q08M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)


![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)
